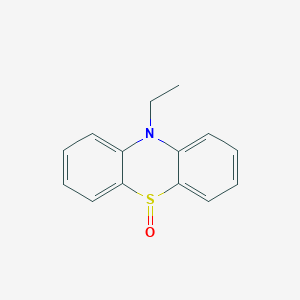

10-Ethylphenothiazine 5-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NOS |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

10-ethylphenothiazine 5-oxide |

InChI |

InChI=1S/C14H13NOS/c1-2-15-11-7-3-5-9-13(11)17(16)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |

InChI Key |

DSQLZNGXZRHTEA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 10 Ethylphenothiazine 5 Oxide

Mechanistic Investigations of 10-Ethylphenothiazine (B154437) 5-oxide Synthesis Reactions

The synthesis of 10-Ethylphenothiazine 5-oxide, a key sulfoxide (B87167) derivative of phenothiazine (B1677639), primarily involves the oxidation of the sulfur atom within the heterocyclic ring of 10-ethylphenothiazine. The mechanistic pathways of this transformation have been the subject of various investigations, which point towards a common key intermediate, the phenothiazine cation radical. The specific course of the reaction, including the formation of intermediates and the final product distribution, is significantly influenced by the choice of oxidizing agent, reaction medium, and the electronic and steric effects of the N-ethyl substituent.

The oxidation of phenothiazines, including N-alkyl derivatives like 10-ethylphenothiazine, is generally understood to proceed through an initial single-electron transfer (SET) from the electron-rich phenothiazine core to the oxidant. This process results in the formation of a resonance-stabilized cation radical. researchgate.netrsc.org Theoretical studies have shown that upon oxidation, the normally bent phenothiazine skeleton tends to adopt a more planar geometry, which facilitates the delocalization of the radical cation over the π-system, involving both the nitrogen and sulfur atoms. rsc.org

In acidic media, both chemical and electrochemical oxidation methods have demonstrated the formation of this stable cation radical as the primary step. researchgate.netcdnsciencepub.com Kinetic studies on the oxidation of phenothiazine and 10-methylphenothiazine (B72558) have revealed that the formation of the corresponding 5-oxide is a major reaction pathway. nih.gov For 10-methylphenothiazine, the 5-oxide is the main degradation product, particularly at neutral to slightly acidic pH. nih.gov This suggests a parallel mechanism for the N-ethyl derivative.

The proposed mechanism for the formation of this compound can be outlined as follows:

Formation of the Cation Radical: The reaction initiates with the oxidation of the 10-ethylphenothiazine molecule, leading to the formation of the 10-ethylphenothiazine cation radical (EPT•+). This step can be achieved using various chemical oxidants or through electrochemical means. researchgate.netmdpi.com

Nucleophilic Attack: The sulfur atom in the cation radical is susceptible to nucleophilic attack. In the presence of water or other oxygen-donating species from the reaction medium (such as nitrate (B79036) ions when nitric acid is used as the oxidant), a nucleophilic attack occurs at the sulfur atom. researchgate.net

Formation of the Sulfoxide: Following the nucleophilic attack, subsequent deprotonation and further electron transfer steps lead to the formation of the stable this compound.

The selectivity of the reaction towards the sulfoxide over the sulfone (10-Ethylphenothiazine 5,5-dioxide) is a critical aspect. Milder oxidizing agents and controlled reaction conditions are generally employed to favor the formation of the sulfoxide. researchgate.net For instance, oxidation with hydrogen peroxide in the presence of a catalyst can be tuned to yield the sulfoxide. dtic.mil Conversely, stronger oxidants or more forcing conditions can lead to the over-oxidation of the initially formed sulfoxide to the corresponding sulfone.

The N-ethyl group plays a significant role in the reactivity and stability of the intermediates. The ethyl group is electron-donating, which influences the oxidation potential of the phenothiazine core. rsc.org Studies on the electrochemical behavior of 3,7-di(m-aminophenyl)-10-ethyl-phenothiazine have indicated that the presence of the ethyl group at the nitrogen atom affects the heterogeneous electron transfer rate constant. researchgate.net

Below is a data table summarizing key aspects of the mechanistic investigations into the synthesis of this compound.

| Mechanistic Aspect | Description | Key Findings & Observations |

| Primary Intermediate | Phenothiazine Cation Radical | Formed via a single-electron transfer from the phenothiazine ring to the oxidant. Its formation is supported by electrochemical studies and ESR spectroscopy. cdnsciencepub.commdpi.comresearchgate.net The radical cation is stabilized by resonance and a tendency towards a planar geometry. rsc.org |

| Role of Oxidant | Initiation and Product Selectivity | Milder oxidants (e.g., controlled H₂O₂) favor sulfoxide formation. dtic.mil Stronger oxidants (e.g., excess peracids) can lead to the sulfone. researchgate.net Nitric oxide and related nitrogen oxides can catalyze the aerial oxidation to the sulfoxide via the cation radical. researchgate.net |

| Reaction Medium | Influence on Reaction Pathway | The oxidation kinetics of related N-alkylphenothiazines are pH-dependent. nih.gov In acidic media, both protonated and unprotonated forms of the oxidant can participate in the reaction. researchgate.netcdnsciencepub.com |

| Influence of N-Ethyl Group | Electronic and Steric Effects | The electron-donating nature of the ethyl group affects the oxidation potential of the phenothiazine core. rsc.org It also influences the rate of electron transfer in electrochemical oxidations. researchgate.net |

| Key Reaction Steps | Proposed Pathway | 1. Formation of the 10-ethylphenothiazine cation radical. 2. Nucleophilic attack by an oxygen-containing species at the sulfur atom. 3. Subsequent steps to form the S=O bond. |

Chemical Reactivity and Transformation Mechanisms of 10 Ethylphenothiazine 5 Oxide

Redox Chemistry and Electron Transfer Processes

The redox behavior of phenothiazine (B1677639) 5-oxides is a cornerstone of their chemical character. The oxidation and reduction of the molecule involve the transfer of electrons, leading to the formation of various intermediates that dictate its subsequent reactivity.

The electrochemical properties of phenothiazine derivatives are well-documented, with the parent phenothiazine scaffold known for its reversible oxidative properties. nih.gov The introduction of an oxygen atom at the sulfur bridge to form a phenothiazine 5-oxide, or sulfoxide (B87167), alters the electronic landscape of the molecule. This modification generally makes the compound more difficult to oxidize compared to its non-oxidized counterpart. semanticscholar.org

Cyclic voltammetry (CV) studies reveal that the oxidation potential of a phenothiazine S-oxide is higher than that of the corresponding phenothiazine. semanticscholar.org For instance, the first oxidation of many phenothiazine derivatives is a one-electron process that leads to the formation of a radical cation. mdpi.comresearchgate.net This process is often reversible. mdpi.comnih.govrsc.org Further oxidation can lead to a dication, though this is often an irreversible process. mdpi.com The presence of the electron-withdrawing sulfoxide group increases the potential required for the initial oxidation. semanticscholar.org In contrast to their well-studied oxidation, the reduction behavior of phenothiazine 5-oxides is less explored, but studies on related compounds show irreversible reduction peaks at highly negative potentials. semanticscholar.org

The electrochemical properties can be tuned by introducing different substituents on the phenothiazine core. Electron-donating groups, such as methoxy (B1213986) groups, can lower the oxidation potentials, while electron-withdrawing groups increase them. uky.edursc.org This principle allows for the rational design of phenothiazine derivatives with specific redox properties for various applications. rsc.org

Table 1: Redox Potentials of Selected Phenothiazine Derivatives

| Compound | First Oxidation Potential (Epa1) | Second Oxidation Potential (Epa2) | Notes |

|---|---|---|---|

| Chlorpromazine (B137089) (CPZ) | 595 mV vs. Fc/Fc+ | 765 mV vs. Fc/Fc+ | First oxidation is quasi-reversible, forming a radical cation. mdpi.com |

| Promazine (B1679182) S-oxide derivative (Prom-O-MeI) | Higher than non-oxidized form | - | Shows an irreversible reduction peak at Epc = -2.77 V vs. Fc+/Fc. semanticscholar.org |

| N-ethylphenothiazine (EPT) | ~0.289 V vs. Cp2Fe+/0 | - | Stable as a radical cation but not as a dication. uky.edu |

This table is for illustrative purposes and includes data for related phenothiazine structures to provide context for the electrochemical behavior of the 5-oxide class.

The one-electron oxidation of phenothiazines is a key process that leads to the formation of a corresponding radical cation. mdpi.comrsc.org This species is often deeply colored and can exhibit considerable stability, a property that makes phenothiazines attractive for applications in materials science and as spectroscopic probes. nih.govrsc.org The formation of the radical cation involves the removal of an electron from the electron-rich heterocyclic system. nih.gov

The stability of these radical cations is influenced by several factors. Structurally, planarization of the phenothiazine skeleton upon oxidation allows for the delocalization of the radical cation over the π-system, which significantly increases its stability. rsc.org The chemical environment, including the solvent and the counter-ion, also plays a crucial role in determining the stability of the charged form. jcesr.org For example, the stability of a glycolated phenothiazine radical cation was found to vary significantly in different nonaqueous electrolytes. jcesr.org

In some cases, photochemically generated radical cations of phenothiazine aggregates can be stable at room temperature. nih.gov This stability is attributed to the stacking of the thiazine (B8601807) phenyl moieties within the aggregates. nih.gov However, in monomeric forms, irradiation tends to lead to the formation of sulfoxide and hydroxylated derivatives rather than stable radical cations. nih.gov The stability of phenothiazine free radicals is a critical aspect of their chemistry, with various derivatives showing different degrees of persistence. acs.org

Electron transfer (ET) is a fundamental process in the chemistry of phenothiazines and their oxides. Phenothiazines can act as electron donors in both ground and excited states. The process often follows a one-electron transfer mechanism, as described by the Rehm-Weller equation, which relates the rate constant of quenching to the free energy of electron transfer. researchgate.net

Phenothiazine dyes, for example, can photosensitize the oxidation of NADH through an electron transfer mechanism. acs.orgnih.gov In this process, the excited state of the dye extracts an electron from NADH. The resulting reduced form of the dye is then reoxidized, creating a photoredox cycle. acs.orgnih.gov The kinetics of these reactions are often diffusion-controlled, and the reoxidation of the reduced dye can be the rate-determining step. acs.orgnih.gov

Medically relevant phenothiazine dyes have also been used as electron transfer mediators to facilitate the release of iron from ferritin. nih.govelsevierpure.com The kinetics of this reductive iron mobilization are governed by the midpoint potentials of the dyes, their ability to oxidize NADH, and their interaction with the ferritin protein. nih.govelsevierpure.com Studies on phenothiazine/semiconductor systems have confirmed a two-step mono-electron-transfer mechanism, where the first step is the removal of a p-electron from the nitrogen atom, followed by the removal of a p-electron from the sulfur atom. nih.gov

While the oxidation of phenothiazines is extensively studied, their reduction pathways are less characterized. For phenothiazine 5-oxides, the sulfoxide group introduces a potential site for reduction. Electrochemical studies on a promazine S-oxide derivative showed an irreversible reduction peak at a very negative potential (-2.77 V vs. Fc+/Fc), whereas the corresponding non-oxidized phenothiazine showed no reduction peak in the same region. semanticscholar.org This suggests that the sulfoxide moiety is the center of the reduction process.

In the context of redox flow batteries, organic materials like phenothiazines are appealing because they can undergo reversible multi-electron redox processes. uky.edu While N-ethylphenothiazine is stable through a one-electron oxidation, modifications with electron-donating groups can stabilize a two-electron oxidation process. uky.edu The reduction pathway would be the reverse of this process, involving the sequential addition of two electrons to the dication to return to the neutral state. The specific reduction pathways of 10-Ethylphenothiazine (B154437) 5-oxide itself would likely involve the acceptance of electrons, potentially leading to the cleavage of the S-O bond under certain conditions or the reduction of the phenothiazine ring system, but detailed mechanistic studies are required for a definitive description.

Photochemical and Photophysical Properties

The interaction of light with phenothiazine 5-oxides can initiate a cascade of chemical events, primarily driven by the absorption of photons and subsequent electron transfer processes. These properties are central to their application in photochemistry and optoelectronics.

Photoinduced electron transfer (PET) is a key phenomenon in the photochemistry of phenothiazine derivatives. nih.govrsc.org Upon absorption of light, the molecule is promoted to an excited state, from which it can donate an electron to a suitable acceptor. This process is the basis for the use of phenothiazines as photosensitizers. acs.org

In phenothiazine/semiconductor systems, the radical cation (PTH+•) can be generated by electron transfer from the excited singlet or triplet state of the phenothiazine to the conduction band of the semiconductor. nih.gov Further electron transfer from the radical cation can produce the dication (PTH2+). nih.gov Similarly, photochemical reactions of phenothiazine with halomethanes proceed via electron transfer from the excited phenothiazine to the halomethane, resulting in the formation of a stable radical cation salt. researchgate.net

The aggregation state of the molecules can influence their photochemical behavior. For instance, aggregated forms of certain phenothiazine drugs, when irradiated, form stable cation radicals, while the monomeric forms are converted to oxidized derivatives like sulfoxides. nih.gov The incorporation of phenothiazine units into metal-organic frameworks (MOFs) can also lead to photoresponsive materials that undergo reversible structural transitions upon light irradiation, driven by the photochemical properties of the phenothiazine linker. osti.gov

Photoreactivity and Photodegradation Pathways

While detailed studies focusing exclusively on the photoreactivity of 10-ethylphenothiazine 5-oxide are limited, the broader class of phenothiazines is known to undergo degradation under certain conditions. For instance, the degradation of phenothiazine and its N-alkyl derivatives, such as 10-methylphenothiazine (B72558), has been studied in acidic, oxygen-saturated mediums. In these environments, oxidation leads to the formation of products like phenothiazine 5-oxide and 3H-Phenothiazine-3-one. nih.gov The degradation rate of 10-methylphenothiazine, a close structural analog of this compound, is noted to be independent of pH up to a pH of 7.0. nih.gov At lower pH values and elevated temperatures, the formation of 3H-phenothiazine-3-one is more pronounced alongside the primary degradation product, 10-methylphenothiazine 5-oxide. nih.gov This suggests that environmental factors like pH and temperature can significantly influence the degradation pathways of N-alkylated phenothiazine oxides.

Fluorescence and Phosphorescence Characteristics of Phenothiazine N-Oxides

Phenothiazine S-oxides, including N-alkyl analogs, are recognized for their distinct luminescence properties. These compounds typically exhibit fluorescence in the 350–450 nm region. The introduction of the sulfoxide group, along with other substituents on the phenothiazine core, can modulate these photophysical characteristics.

Oxidized phenothiazine derivatives, in general, have garnered significant attention for their potential in various technological applications due to their excellent photoluminescence. They often display high phosphorescence quantum yields, enhanced photochemical and photothermal stability, and long-lived emission lifetimes in the solid state. The presence of the phenothiazine 5-oxide unit is crucial for inducing room temperature phosphorescence (RTP) properties, which opens avenues for applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs).

For example, a derivative like 3,7-dinitro-10H-phenothiazine 5-oxide shows a fluorescent band located at 647 nm. Theoretical calculations indicate this emission corresponds to the S1 → S0 transition. The phosphorescence characteristics are attributed to the presence of d-pπ bonds involving the sulfoxide group, which facilitates intersystem crossing and subsequent phosphorescence.

Thermal and Acid-Catalyzed Rearrangements

The stability of this compound is influenced by both thermal stress and acidic conditions. While specific thermal rearrangement studies on this compound are not extensively documented, acid-catalyzed reactions of analogous compounds provide insight into its potential behavior.

Research on 10-methylphenothiazine, a closely related compound, in acidic environments demonstrates that degradation occurs, particularly at low pH and high temperatures. nih.gov The primary product of this degradation is 10-methylphenothiazine 5-oxide, but the conditions also promote the formation of 3H-phenothiazine-3-one. nih.gov This indicates that under acidic and heated conditions, this compound could potentially undergo rearrangements or further reactions that alter the core heterocyclic structure.

Nucleophilic and Electrophilic Reactions of the Sulfoxide Moiety

The sulfoxide group in this compound is a key reactive center, susceptible to attack by both nucleophiles and electrophiles. A notable example of a nucleophilic reaction is its interaction with organolithium reagents. When this compound is treated with n-butyllithium, a nucleophilic attack on the sulfoxide moiety occurs. This reaction is a key step in the sulfur extrusion process that ultimately yields 9-ethylcarbazole (B1664220). The mechanism involves the nucleophilic butyl group attacking the sulfur atom, leading to the cleavage of the carbon-sulfur bonds and the eventual elimination of the sulfur atom.

Sulfur Extrusion Reactions of this compound to Carbazole (B46965) Derivatives

One of the most significant transformations of this compound is its ring-contraction via sulfur extrusion to form 9-ethylcarbazole. This desulfurization reaction provides a valuable synthetic route to carbazole derivatives from readily available phenothiazines. Various reagents have been shown to effectively mediate this transformation.

The combination of lithium and sodium metal is particularly efficient, converting this compound to 9-ethylcarbazole in a very high yield of 98%. The reaction of the parent 10-ethylphenothiazine with the same reagents results in an 86% yield, indicating that the oxidation of the sulfur atom to a sulfoxide facilitates the ring contraction. Another reagent, n-butyllithium, also promotes this sulfur extrusion, although it provides a more moderate yield of 47%. The mechanism with n-butyllithium is proposed to involve a nucleophilic attack on the sulfoxide group.

The following table summarizes the research findings on the sulfur extrusion reactions of 10-ethylphenothiazine and its sulfoxide derivative.

| Starting Material | Reagent(s) | Product | Yield (%) |

| 10-Ethylphenothiazine | Li / Na | 9-Ethylcarbazole | 86% |

| This compound | Li / Na | 9-Ethylcarbazole | 98% |

| This compound | n-Butyllithium | 9-Ethylcarbazole | 47% |

These reactions highlight an efficient pathway for applying synthesis routes developed for phenothiazine derivatives to the corresponding carbazoles.

Advanced Spectroscopic and Structural Elucidation of 10 Ethylphenothiazine 5 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of 10-Ethylphenothiazine (B154437) 5-oxide. In a related compound, 10-ethynyl-10H-phenothiazine 5-oxide, ¹H NMR spectroscopy in CDCl₃ revealed distinct signals for the aromatic protons. Specifically, doublets of doublets were observed at 7.95 ppm and 7.92 ppm, corresponding to the protons on the benzene (B151609) rings of the phenothiazine (B1677639) core. researchgate.net This level of detail in the NMR spectrum allows for precise structural assignments of the different protons within the molecule.

Furthermore, NMR studies, in conjunction with X-ray crystallography and DFT computational studies, have been instrumental in characterizing the conformational properties of phenothiazine derivatives. For instance, in a study of 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, a related phenothiazine derivative, NMR analysis helped to establish its structural characteristics. mdpi.com These studies indicate that the phenothiazine ring system is not planar but exists in a folded "butterfly" conformation. The degree of this folding and the orientation of the substituents can be inferred from the chemical shifts and coupling constants observed in the NMR spectra.

The ethyl group at the 10-position and the sulfoxide (B87167) group at the 5-position significantly influence the conformational dynamics of the molecule. Variable-temperature NMR studies can provide insights into the energy barriers associated with the conformational inversion of the phenothiazine ring and the rotation of the ethyl group.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.95 | dd | 8.5, 0.8 |

| Aromatic H | 7.92 | dd | - |

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for studying molecules with unpaired electrons, such as radical intermediates. The oxidation of phenothiazine derivatives, including 10-Ethylphenothiazine 5-oxide, can lead to the formation of stable radical cations. nih.govnih.gov These radical species are often deeply colored and play a significant role in the chemical and biological activities of these compounds. mdpi.comnih.gov

EPR spectroscopy directly detects the presence of these unpaired electrons and provides information about their environment. plos.org The g-factor and hyperfine coupling constants obtained from an EPR spectrum can help to identify the specific radical species and map the distribution of the unpaired electron density within the molecule. For phenothiazine radical cations, the unpaired electron is typically delocalized over the tricyclic ring system. The hyperfine coupling to the nitrogen nucleus and the protons on the aromatic rings can provide detailed insights into the electronic structure of the radical.

The stability of these radical cations makes them attractive for applications in materials science, such as in photoinduced electron transfer studies. nih.gov EPR studies can be used to investigate the kinetics and mechanisms of the formation and decay of these radical intermediates under various conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of this compound. researchgate.netyoutube.com The IR spectrum of a related compound, 10H-Phenothiazine 5-oxide, shows characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. nist.gov

A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the S=O stretching vibration of the sulfoxide group. This band typically appears in the region of 1030-1070 cm⁻¹. The exact position of this band can be influenced by the electronic environment and the conformation of the molecule.

Other important vibrational modes include the C-H stretching and bending vibrations of the aromatic rings and the ethyl group, as well as the C-N and C-S stretching vibrations of the phenothiazine core. clockss.org Analysis of the fingerprint region of the IR and Raman spectra can provide a unique "fingerprint" for the molecule, allowing for its identification and characterization. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) has also been applied to study phenothiazine derivatives. researchgate.net This technique can provide significantly enhanced Raman signals, allowing for the detection of very small amounts of the compound and providing insights into its interaction with surfaces. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O (Sulfoxide) | Stretching | 1030 - 1070 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

Electronic Absorption (UV-Vis) and Circular Dichroism Spectroscopy for Electronic Transitions and Chirality

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. Phenothiazine derivatives typically exhibit multiple absorption bands in the UV-Vis region, which can be attributed to n-π* and π-π* transitions within the aromatic system. nih.gov The presence of the sulfoxide group and the ethyl substituent can influence the energies of these transitions, leading to shifts in the absorption maxima compared to the parent phenothiazine molecule.

For instance, a study on a related N-phosphoryl phenothiazine derivative showed absorption bands at 280 nm and 234 nm, which were assigned to n-π* and π-π* transitions, respectively. mdpi.comnih.gov The introduction of substituents can cause a hypsochromic (blue shift) or bathochromic (red shift) effect on these absorption bands. nih.gov

Circular Dichroism (CD) spectroscopy would be a valuable technique if this compound were chiral. The sulfoxide group can be a stereocenter, leading to the existence of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration and study the chiroptical properties of chiral molecules.

High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise mass determination and structural confirmation of this compound. mdpi.com It allows for the accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. nist.gov For phenothiazine derivatives, common fragmentation pathways include the loss of the substituents on the nitrogen and sulfur atoms, as well as the cleavage of the heterocyclic ring. Analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

HRMS can also be used to monitor the progress of chemical reactions involving this compound. By analyzing the mass spectra of the reaction mixture at different time points, it is possible to identify the reactants, products, and any intermediates that may be formed.

X-ray Crystallography and Solid-State Structural Analysis

Crystal structure analyses of related phenothiazine 5-oxide derivatives have revealed important structural features. For example, in 10-acetyl-10H-phenothiazine 5-oxide, the sulfoxide oxygen atom was found to be disordered over two sites. nih.govresearchgate.net The dihedral angle between the two aromatic rings, which describes the folding of the phenothiazine core, is a key parameter determined from crystallographic studies. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₂S |

| Molecular Weight | 257.30 |

| Crystal System | Monoclinic |

| Space Group | - |

| a (Å) | 8.1244 (1) |

| b (Å) | 14.1787 (2) |

| c (Å) | 10.7576 (1) |

| β (°) | 100.963 (1) |

| Volume (ų) | 1216.59 (3) |

| Z | 4 |

Computational and Theoretical Investigations of 10 Ethylphenothiazine 5 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure of molecules. For phenothiazine (B1677639) derivatives, DFT calculations are commonly employed to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MESP) maps, which provide insight into the molecule's reactivity.

For instance, studies on analogous compounds like 10-Acetyl-10H-phenothiazine 5-oxide have utilized DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to analyze the HOMO-LUMO energy gap, which is crucial for understanding electronic transitions and chemical reactivity. nih.gov Similar calculations on other phenothiazine oxides, such as 3,7-dinitro-10H-phenothiazine 5-oxide, have also been performed to rationalize their structural and physicochemical properties. chemicalbook.com These studies show that the oxidation of the sulfur atom to a sulfoxide (B87167) significantly influences the electron distribution and properties of the phenothiazine core. chemicalbook.com However, specific DFT data detailing the electronic structure and reactivity parameters for 10-Ethylphenothiazine (B154437) 5-oxide could not be located.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing valuable information on conformational flexibility and intermolecular interactions. Such simulations are critical for understanding how molecules like phenothiazine derivatives behave in different environments, such as in solution or within a crystal lattice.

While MD simulations have been applied to understand the behavior of various complex molecular systems, specific studies applying this methodology to 10-Ethylphenothiazine 5-oxide for the purpose of conformational analysis or elucidating its intermolecular interaction patterns are not documented in the available literature. Research on related structures, such as 10-Acetyl-10H-phenothiazine 5-oxide, has focused on crystal structure analysis, revealing that weak intermolecular C-H⋯O hydrogen bonds and π–π stacking interactions stabilize the molecular packing. researchgate.net A dedicated MD study would be necessary to explore the full range of conformational possibilities and interaction dynamics for the 10-ethyl derivative.

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently used to calculate NMR chemical shifts, while Time-Dependent DFT (TD-DFT) is the standard for predicting UV-Vis absorption spectra. nih.govpharmaffiliates.com

Computational studies on the parent phenothiazine and its N-methyl derivative have demonstrated good agreement between calculated and experimental NMR chemical shifts. pharmaffiliates.com For 10-Acetyl-10H-phenothiazine 5-oxide, TD-DFT calculations have been used to determine electronic absorption wavelengths (λ), oscillator strengths (f), and excitation energies. nih.gov These calculations help assign the electronic transitions observed in UV-Vis spectra. Despite the utility of these methods, specific quantum chemical predictions for the NMR and UV-Vis spectra of this compound are not available in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms at a molecular level. While one study mentions the reaction of 10-ethylphenothiazine-5-oxide with Raney nickel to produce 9-ethylcarbazole (B1664220), it does not provide a computational analysis of the reaction mechanism or its transition states. A detailed theoretical investigation would be required to model this transformation and understand the energetic landscape of the reaction.

Structure-Property Relationship Studies from Theoretical Models

Theoretical models are essential for establishing clear structure-property relationships, which guide the design of new molecules with desired characteristics. By systematically modifying a molecule's structure in silico and calculating the resulting properties, researchers can understand the influence of different functional groups.

For the broader class of phenothiazine oxides and dioxides, theoretical studies have contributed to understanding how oxidation of the sulfur atom impacts photophysical, electrochemical, and phosphorescence properties. The introduction of the sulfoxide group generally acts as an electron-withdrawing group, which can be paired with donor groups to create materials with specific optoelectronic properties. chemicalbook.com However, a specific theoretical study detailing the structure-property relationships derived from computational models of this compound could not be identified.

Mechanistic Biochemical and Biological Interactions of 10 Ethylphenothiazine 5 Oxide

Molecular Mechanisms of Enzyme Modulation

Cholinesterase Inhibition:

Phenothiazine (B1677639) derivatives and their metabolites, including S-oxides, have been identified as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE). The S-oxide metabolites of phenothiazines like chlorpromazine (B137089) and promethazine (B1679618) have demonstrated a higher inhibitory efficiency against AChE compared to their parent compounds. nuph.edu.uamoca.net.ua Studies have shown that the IC50 values for S-oxides are significantly lower, indicating greater potency. nuph.edu.uaresearchgate.net For instance, the IC50 for chlorpromazine S-oxide was found to be 1.8 ng/mL, whereas for the parent chlorpromazine, it was 11 ng/mL. nuph.edu.uaresearchgate.net Similarly, promethazine S-oxide showed an IC50 of 2.5 ng/mL compared to 17 ng/mL for promethazine. nuph.edu.uaresearchgate.net This suggests that the oxidation of the sulfur atom in the phenothiazine ring enhances the molecule's ability to inhibit AChE.

The kinetic nature of this inhibition by phenothiazines can be complex and concentration-dependent. At lower concentrations, they may act as non-competitive inhibitors, while at higher concentrations, they can form micellar aggregates and exhibit a "mixed" type of inhibition. nih.gov This dual interaction mechanism suggests that 10-Ethylphenothiazine (B154437) 5-oxide likely interacts with both the active site and peripheral sites of the AChE enzyme, or that its aggregated form presents a different inhibitory profile.

Cytochrome P450 Interactions:

The biotransformation of phenothiazines is heavily reliant on the cytochrome P450 (CYP) enzyme system. The initial S-oxidation of N-alkylated phenothiazines to their 5-oxide metabolites is primarily catalyzed by CYP1A2 and CYP3A4. nih.gov CYP2D6 has also been implicated in the metabolism of some phenothiazines. moca.net.uanih.gov

Once formed, 10-Ethylphenothiazine 5-oxide can itself interact with CYP enzymes. While specific studies on this compound are limited, related compounds like thioacetamide (B46855) S-oxide have been shown to be substrates for further oxidation by CYP2E1 to a more reactive S,S-dioxide. nih.gov It is plausible that this compound could also act as a substrate for further oxidation or potentially as an inhibitor of certain CYP isoforms, which could lead to drug-drug interactions. The interaction with CYPs is a critical determinant of its biological half-life and the formation of subsequent metabolites. nih.gov

Antioxidant and Pro-oxidant Mechanisms at the Molecular and Subcellular Levels

Phenothiazine derivatives are known to possess a dual antioxidant and pro-oxidant character, which is highly dependent on the cellular environment. nih.gov

Antioxidant Mechanisms:

Pro-oxidant Mechanisms:

Conversely, under certain conditions, phenothiazines can exhibit pro-oxidant effects. This typically occurs through the formation of a stable phenothiazine cation radical during one-electron oxidation processes. rsc.orgchemrxiv.org This radical can then participate in redox cycling, leading to the generation of superoxide (B77818) radicals and subsequent oxidative stress. nih.gov This pro-oxidant activity is more pronounced in a lipid environment compared to an aqueous one. nih.govrsc.org The formation of these cytotoxic radicals can lead to co-oxidation of crucial cellular reductants like NADH and glutathione (B108866) (GSH), contributing to cellular damage.

Interactions with Biological Macromolecules

DNA:

Proteins:

Phenothiazines are known to be highly lipophilic and readily bind to proteins and membranes. moca.net.ua For instance, certain antipsychotic phenothiazine drugs have been shown to bind to the KRAS protein, a key signaling molecule. researchgate.netnih.gov The binding occurs in a hydrophobic pocket of the protein. Given its structure, this compound is also expected to interact with various proteins, which could modulate their function. The nature of these interactions is likely to be hydrophobic and may involve specific binding sites on target proteins.

Lipids:

The phenothiazine nucleus exhibits hydrophobic interactions with lipid bilayers. nih.gov This interaction allows the molecule to intercalate into cellular membranes. Once within the membrane, it can exert its antioxidant effects by inhibiting lipid peroxidation. The presence of the ethyl group at the N10 position and the sulfoxide (B87167) group would influence the depth of membrane penetration and its orientation within the lipid bilayer, thereby affecting its interaction with membrane components.

Role in Cellular Redox Homeostasis and Oxidative Stress Pathways (Mechanistic Focus)

This compound can influence cellular redox homeostasis through its impact on key signaling pathways and antioxidant systems. A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govscispace.comresearchgate.net Phenothiazines have been identified as non-electrophilic activators of Nrf2. nih.govscispace.com Mechanistically, they may disrupt the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), leading to the translocation of Nrf2 to the nucleus. mdpi.comnih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress.

Furthermore, the pro-oxidant actions of phenothiazine metabolites can lead to the depletion of cellular antioxidants like glutathione (GSH), thereby shifting the cellular redox balance towards an oxidative state. This can trigger cellular stress responses and, in cases of severe imbalance, lead to cytotoxicity.

Biotransformation Pathways and Metabolite Formation (Chemical Aspects)

The formation of this compound is a primary step in the metabolism of 10-Ethylphenothiazine, a phase I biotransformation reaction. This S-oxidation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. nih.gov

Once formed, this compound can undergo further phase I and phase II metabolic transformations. Potential subsequent pathways include:

N-dealkylation: Cleavage of the ethyl group from the nitrogen atom.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

Further Oxidation: The sulfoxide can be further oxidized to a sulfone (S,S-dioxide). nih.govnih.gov

Conjugation: The hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted. nih.gov

The specific metabolites formed and the extent of each pathway can vary depending on the species and the specific CYP isoforms involved. researchgate.net

Advanced Applications and Research Paradigms Involving 10 Ethylphenothiazine 5 Oxide

Utilization as a Redox Probe or Mediator in Chemical and Biochemical Systems

The phenothiazine (B1677639) core structure, including its N-substituted and oxidized derivatives like 10-ethylphenothiazine (B154437) 5-oxide, is renowned for its reversible oxidative properties. These molecules can undergo stable one-electron oxidation processes to form deeply colored radical cations, making them highly effective as redox probes and mediators. nih.gov The formation of these radical cations from phenothiazines often results in a distinct color change; for instance, the one-electron oxidation can lead to a pink-colored species associated with a broad visible spectral band around 520 nm. mdpi.com

This inherent electrochemical activity allows them to facilitate electron transfer in various chemical and biochemical systems. Phenothiazine derivatives can participate in multiple oxidation states, including the neutral form, the radical cation, and oxygenated forms like the sulfoxide (B87167), which provides a versatile platform for synthetic applications and for studying electron transfer mechanisms. nih.gov Their ability to act as electron donors is a key feature, making them attractive for a range of applications that depend on reversible electron-transfer reactions.

Integration into Sensor Technologies and Biosensors (e.g., Electrochemical Sensors)

The unique redox and photoluminescence properties of oxidized phenothiazine chromophores make them valuable components in the development of sensor technologies. nist.gov These compounds are integrated into various sensing platforms, particularly electrochemical sensors and biosensors, where they can act as redox mediators to facilitate the detection of target analytes. researchgate.net

In electrochemical biosensors, mediators like phenothiazine derivatives shuttle electrons between the active site of an enzyme and the electrode surface, a critical process for detecting biological molecules. The electrocatalytic effects of these mediators can lower the overpotential required for detecting important analytes, thereby enhancing the sensitivity and lowering the detection limit of the sensor. researchgate.net The stable and reversible redox behavior of the phenothiazine core is crucial for this function. Furthermore, the excellent photoluminescence, photochemical stability, and long-lived emission lifetimes of oxidized phenothiazines are advantageous for developing optical sensors and bioimaging agents. nist.gov

Role in Materials Science and Organic Electronics (e.g., Conducting Polymers, Battery Components, Optoelectronics)

In the realm of materials science and organic electronics, 10-ethylphenothiazine 5-oxide and related compounds are explored for a variety of high-performance applications. Their strong electron-donating character is a desirable trait for creating active components in optoelectronic devices. nist.gov

Key application areas include:

Organic Light-Emitting Diodes (OLEDs): Oxidized phenothiazine chromophores are investigated for use in OLEDs due to their exceptional photoluminescence properties and high phosphorescence quantum yields. nist.gov

Redox Flow Batteries (RFBs): N-ethylphenothiazine derivatives have been identified as promising candidates for nonaqueous RFBs. Their ability to undergo reversible two-electron redox processes can double the charge-storage capacity compared to single-electron transfer materials.

Photovoltaic Devices: The electron-rich nature of the phenothiazine structure makes it a suitable building block for designing materials used in solar cells. nist.gov

Data Storage: The stable oxidized states of these compounds are being explored for their potential in data storage applications. nist.gov

Organic Phosphorescence: The introduction of d–pπ bonds, such as in phenothiazine sulfoxides, can lead to a remarkable increase in phosphorescence lifetime, making these materials suitable for applications requiring ultralong organic phosphorescence.

Table 1: Applications of Phenothiazine Derivatives in Materials Science

| Application Area | Key Property of Phenothiazine Derivative | Research Finding |

| Redox Flow Batteries | Reversible two-electron redox processes | Modification of N-ethylphenothiazine with electron-donating groups improves the stability of the doubly oxidized state, enhancing charge-storage capacity. |

| Organic Electronics | Strong electron-donor character | Used as a building block for active components in OLEDs and solar cells due to charge carrier mobility and luminescent properties. nist.gov |

| Optoelectronics | Room temperature phosphorescence | Oxidized phenothiazines exhibit long-lived emission lifetimes and high quantum yields, useful for optical recording and digital security. nist.gov |

Function as a Precursor or Intermediate in Complex Organic Syntheses

10-Ethylphenothiazine and its sulfoxide derivative serve as versatile building blocks in complex organic synthesis. The phenothiazine core can be readily modified, allowing for the creation of a wide array of derivatives with tailored properties. For example, 10-ethylphenothiazine has been used in studies involving reductive halogenation and N-ethylation, demonstrating its utility as a starting material for introducing specific functional groups.

The oxidation of the sulfur atom to a sulfoxide introduces new chemical reactivity and changes the electronic properties of the molecule. This transformation is a key step in synthesizing various functional materials. For instance, phenothiazine-5-oxide can serve as a central building block in Suzuki cross-coupling reactions to create acceptor-donor-acceptor (A-D-A) structured molecules with specific photophysical properties. nist.gov The synthesis of phenothiazine sulfoxides is a critical step in developing novel photocatalysts and materials for optoelectronics.

Analytical Methodologies for Detection and Quantification in Research Matrices (excluding clinical fluids)

A variety of analytical techniques are employed for the detection and quantification of this compound and related compounds in research settings. The choice of method often depends on the matrix and the required sensitivity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for the separation and analysis of phenothiazine derivatives and their sulfoxides. mdpi.comnih.gov Coupling liquid chromatography with mass spectrometry (LC/MS) provides a powerful tool for both identification and quantification. mdpi.com

Electrochemical Methods: Cyclic voltammetry (CV) is a key technique for studying the redox behavior of these compounds. mdpi.com It allows for the determination of oxidation potentials and the investigation of electron transfer mechanisms. Voltammetric techniques using rotating disk electrodes have been used to show that the anodic oxidation of phenothiazine is a one-electron, diffusion-controlled process. researchgate.net

Spectroscopic Techniques: Various spectroscopic methods are essential for characterization.

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of synthesized derivatives. researchgate.net

Mass Spectrometry: Provides information on the molecular weight and fragmentation patterns, confirming the identity of the compounds. nist.govresearchgate.net

Infrared (IR) Spectroscopy: Used to identify functional groups within the molecule. The NIST Chemistry WebBook provides reference IR spectra for 10H-phenothiazine 5-oxide. nist.gov

UV-Vis Spectroscopy: Employed to study the electronic transitions and monitor the formation of colored radical cations during redox processes. mdpi.com

Table 2: Analytical Techniques for Phenothiazine Sulfoxides

| Technique | Purpose | Key Information Obtained |

| HPLC / LC-MS | Separation and Quantification | Retention time, molecular weight, structural information. mdpi.com |

| Thin-Layer Chromatography | Separation and Identification | Analysis of the conversion of phenothiazines to sulfoxides. nih.gov |

| Cyclic Voltammetry | Electrochemical Analysis | Redox potentials, stability of oxidized species. mdpi.com |

| NMR Spectroscopy | Structural Elucidation | Chemical environment of protons and carbons. researchgate.net |

| Mass Spectrometry | Identification | Molecular weight and fragmentation. nist.gov |

| IR & UV-Vis Spectroscopy | Characterization | Functional groups and electronic transitions. mdpi.comnist.gov |

Catalytic Applications (e.g., Photoredox Catalysis)

Phenothiazine derivatives, including sulfoxides, have emerged as highly effective organic photoredox catalysts. Their strong reducing capabilities in the excited state make them suitable for driving a variety of chemical transformations. nih.gov N-substituted phenothiazines are well-known for their high excited-state reduction potentials, enabling the reductive cleavage of various chemical bonds.

Recently, phenothiazine sulfoxides themselves have been identified as active photocatalysts. For example, N-phenylphenothiazine sulfoxide has been successfully used as a photocatalyst for the reductive activation of cyclic malonyl peroxides to synthesize complex γ-lactones. nih.gov The catalytic cycle involves the photoexcitation of the sulfoxide, followed by a single-electron transfer (SET) to the substrate. The resulting radical intermediates then proceed through a series of steps to form the final product. nih.gov The excited-state oxidation potential of phenothiazine sulfoxide can be determined using cyclic voltammetry and fluorescence spectroscopy, providing insight into its catalytic power. nih.gov

Future Research Directions and Unexplored Avenues for 10 Ethylphenothiazine 5 Oxide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 10-Ethylphenothiazine (B154437) 5-oxide traditionally relies on the oxidation of 10-ethylphenothiazine. However, future research is geared towards the development of more sustainable and efficient synthetic protocols. Green chemistry principles are at the forefront of this endeavor, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign reagents.

Key areas of exploration include:

Electrochemical Synthesis: This method offers a green alternative to conventional chemical oxidants. The electrochemical oxidation of N-alkylphenothiazines can provide a high degree of control over the reaction, leading to the selective formation of the sulfoxide (B87167). nih.gov This approach minimizes the use of hazardous reagents and simplifies purification processes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The use of organic dyes or semiconductor-based photocatalysts could enable the efficient and selective oxidation of 10-ethylphenothiazine to its 5-oxide under mild conditions. Notably, phenothiazine (B1677639) sulfoxides themselves have been shown to act as active photocatalysts, opening up the possibility of autocatalytic or tandem reaction systems.

Biocatalysis: Enzymatic oxidation presents a highly selective and environmentally friendly route. Enzymes such as peroxidases have been shown to catalyze the oxidation of phenothiazines. rsc.org Future work could focus on identifying or engineering enzymes with high specificity for the S-oxidation of 10-ethylphenothiazine, allowing for synthesis under mild, aqueous conditions.

| Methodology | Advantages | Potential Research Focus |

| Electrochemical Synthesis | High selectivity, reduced waste, mild conditions | Optimization of electrode materials and reaction conditions for 10-Ethylphenothiazine 5-oxide. |

| Photocatalysis | Use of renewable energy, high efficiency | Development of specific photocatalysts, exploration of novel reaction pathways. |

| Biocatalysis | High specificity, environmentally benign, mild conditions | Screening and engineering of enzymes for selective S-oxidation. |

Elucidation of Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its applications. Future research should focus on elucidating the intricate details of its reaction pathways and identifying key intermediates.

The oxidation of phenothiazines to their corresponding sulfoxides is generally understood to proceed through a cation radical intermediate . rsc.orgresearchgate.netnih.gov In the case of 10-ethylphenothiazine, the initial step would be the removal of an electron from the phenothiazine ring system to form the 10-ethylphenothiazine radical cation. This highly reactive species is then susceptible to attack by an oxygen source, such as water or a peroxide, leading to the formation of the sulfoxide.

Future investigations could employ advanced spectroscopic and analytical techniques to directly observe and characterize these transient species. Time-resolved spectroscopy, for instance, could provide valuable insights into the kinetics and dynamics of the formation and decay of the radical cation. nih.gov Furthermore, detailed mechanistic studies of the electrochemical and photochemical oxidation processes will be instrumental in understanding the role of the electrode surface or the photocatalyst in mediating the reaction.

A proposed general mechanism for the formation of phenothiazine sulfoxides involves the following steps:

Electron Transfer: The phenothiazine derivative undergoes a one-electron oxidation to form a cation radical.

Nucleophilic Attack: A nucleophilic oxygen species attacks the sulfur atom of the cation radical.

Deprotonation and Further Oxidation: Subsequent deprotonation and electron transfer steps lead to the final sulfoxide product.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful lens through which to examine the electronic structure, reactivity, and intermolecular interactions of this compound at the atomic level. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights that complement experimental studies.

Future computational work could focus on:

Mapping Reaction Energy Profiles: Calculating the energy landscapes for different synthetic routes can help in identifying the most favorable reaction pathways and in designing more efficient catalysts.

Predicting Spectroscopic Properties: Accurate prediction of NMR, UV-Vis, and vibrational spectra can aid in the characterization of this compound and its derivatives.

Modeling Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as solvents, catalysts, or biological targets, is crucial for predicting its behavior in various environments and for designing new applications. The sulfoxide group introduces a significant dipole moment, which is expected to strongly influence its intermolecular interactions. nih.gov

Design and Synthesis of Functionalized Derivatives for Specific Research Probes

The phenothiazine scaffold is a versatile platform for the development of functional molecules. By introducing specific functional groups onto the this compound core, it is possible to create tailored molecules for use as research probes in various scientific disciplines.

Future research in this area could involve:

Fluorescent Probes: The inherent fluorescence of the phenothiazine ring system can be modulated by the introduction of various substituents. The synthesis of derivatives bearing fluorophores or moieties that respond to specific analytes could lead to the development of novel sensors for ions, reactive oxygen species, or biomolecules.

Bioconjugation: The incorporation of reactive handles, such as carboxylic acids, amines, or alkynes, would allow for the covalent attachment of this compound to biomolecules like proteins or nucleic acids. These bioconjugates could be used to probe biological processes or for targeted drug delivery.

Redox-Active Probes: The reversible redox chemistry of the phenothiazine core can be exploited in the design of electrochemical probes. Functionalized derivatives could be developed for the sensitive and selective detection of electroactive species.

Exploration of New Application Domains in Chemical Science

While phenothiazines are well-established in medicinal chemistry, the unique properties of this compound may open doors to new and exciting applications in other areas of chemical science.

Potential unexplored domains include:

Materials Science: The photophysical and electronic properties of this compound make it a candidate for incorporation into organic electronic materials. Its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in charge-transporting materials warrants investigation. The presence of the sulfoxide group can influence molecular packing and charge transport properties.

Catalysis: As previously mentioned, phenothiazine sulfoxides can act as photocatalysts. Further research could explore the catalytic activity of this compound in a broader range of organic transformations, potentially leading to the development of novel and sustainable catalytic systems.

Supramolecular Chemistry: The ability of the sulfoxide group to participate in hydrogen bonding and other non-covalent interactions could be harnessed in the design of self-assembling systems and functional supramolecular architectures.

The continued exploration of this compound holds significant promise for advancing various fields of chemical science. Through the development of sustainable synthetic methods, a deeper understanding of its reactivity, and the creative design of new derivatives and applications, this versatile molecule is poised to make a lasting impact.

Q & A

Q. What are the optimal synthesis and purification methods for 10-ethylphenothiazine 5-oxide?

Methodological Answer:

- Synthesis : Oxidize phenothiazine derivatives in tetrahydrofuran (THF) under ambient air conditions. For ethyl-substituted variants, introduce the ethyl group via nucleophilic substitution or alkylation before oxidation .

- Purification : Use recrystallization with ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

- Critical Parameters : Control reaction temperature (25–50°C) and stoichiometry of oxidizing agents (e.g., H₂O₂ or peracids) to avoid over-oxidation to the 5,5-dioxide derivative .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the sulfoxide group’s disorder (boat-axial vs. boat-equatorial S–O conformation) with occupancy factors refined to ~0.9:0.1 .

- Key Bond Metrics : Compare N–C bond lengths (1.365–1.368 Å) and S–O distances (1.471 Å) to literature values (Table 1) .

- Spectroscopy : Use H/C NMR to confirm ethyl group integration and sulfoxide-induced deshielding (e.g., H NMR: δ 1.2–1.4 ppm for CH₃; δ 4.0–4.5 ppm for N–CH₂) .

Table 1 : Comparative N–C Bond Lengths in Phenothiazine Derivatives

| Substituent | N–C Bond Length (Å) | Reference |

|---|---|---|

| H | 1.365, 1.368 | |

| Ethyl | 1.406, 1.427 | |

| Acetyl | 1.428, 1.436 |

Q. What protocols ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) in airtight, light-resistant containers to prevent oxidation or peroxide formation .

- Testing : Regularly assess peroxide levels via iodometric titration; discard if concentrations exceed 10 ppm .

- Handling : Use cold traps during solvent evaporation to minimize thermal degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?

Methodological Answer:

- Computational Setup : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze natural bond orbitals (NBOs) for intramolecular charge transfer (ICT) effects .

- Key Outputs : Calculate polarizability (α) and hyperpolarizability (β) to evaluate nonlinear optical (NLO) potential. Compare excitation energies with UV-Vis spectra .

- Validation : Correlate computed S–O bond lengths (1.47 Å) with crystallographic data .

Q. What methodologies evaluate the photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- Photoluminescence : Measure fluorescence quantum yields (Φ) in solid state using integrating spheres. Expect Φ > 50% due to rigidified structure .

- Lifetime Analysis : Use time-resolved spectroscopy to assess room-temperature phosphorescence (RTP) lifetimes (>100 µs) for anti-counterfeiting applications .

- Electrochemical Profiling : Perform cyclic voltammetry (CV) to determine HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV vs. vacuum) for OLED compatibility .

Q. How should researchers resolve contradictions in reported crystallographic data for phenothiazine oxides?

Methodological Answer:

- Discrepancy Analysis : Compare dihedral angles between benzene rings (e.g., 18.4° in unsubstituted derivatives vs. >25° in N-aryl analogs) to assess steric effects .

- Validation : Use complementary techniques (e.g., Raman spectroscopy) to confirm sulfoxide conformation and hydrogen-bonding networks (N–H⋯O) .

Q. What strategies optimize this compound for use in organic light-emitting diodes (OLEDs)?

Methodological Answer:

- Device Fabrication : Incorporate into host-guest emissive layers (e.g., blend with CBP or TCTA matrices) at 5–10 wt% doping .

- Performance Metrics : Target external quantum efficiency (EQE) >15% by tuning triplet harvesting via RTP .

- Degradation Testing : Monitor luminance decay under continuous operation (1000 cd/m²) to assess operational stability .

Q. What analytical techniques validate the purity of synthesized this compound?

Methodological Answer:

Q. How does the sulfoxide group influence room-temperature phosphorescence (RTP) in phenothiazine derivatives?

Methodological Answer:

Q. What approaches characterize the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.